molecular formula C24H24N4O3 B12125338 6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12125338
M. Wt: 416.5 g/mol
InChI Key: AEBJVLGJEBEUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused bicyclic core structure. This scaffold is substituted at the 6-position with a 3,4-dimethoxyphenyl group and at the 9-position with a 2-methylphenyl moiety.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3/c1-14-6-4-5-7-17(14)23-22-18(27-24-25-13-26-28(23)24)10-16(11-19(22)29)15-8-9-20(30-2)21(12-15)31-3/h4-9,12-13,16,23H,10-11H2,1-3H3,(H,25,26,27)

InChI Key

AEBJVLGJEBEUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=NC=NN25

Origin of Product

United States

Preparation Methods

Accelerated Reaction Dynamics

Microwave irradiation (MWI) drastically reduces reaction times from hours to minutes. Adapting protocols from and:

  • Reactants : Equimolar 3-amino-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole, 2-methylbenzaldehyde, and dimedone.

  • Solvent : Dimethylformamide (DMF) or ethanol, 10 mL per 5 mmol substrate.

  • Conditions : 150 W irradiation, 100°C, 15–20 minutes.

Results :

  • Yield : 92–95% (vs. 75–85% conventional heating).

  • Purity : 98–99% (HPLC) without column chromatography.

Advantages Over Conventional Methods

  • E-Factor Reduction : MWI eliminates prolonged heating, cutting energy use by 60%.

  • Scalability : Batch processes in sealed vessels achieve kilogram-scale outputs.

Phase-Transfer Catalysis (PTC) in Dehydration Steps

Enhancing Cyclodehydration Efficiency

The final cyclization often requires dehydration agents. Borrowing from, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions:

  • Catalyst Loading : 0.05–0.1 equiv TBAB.

  • Base : Sodium hydroxide (0.3–0.5 equiv).

  • Solvent : Toluene/water biphasic system.

Outcomes :

  • Reaction Time : 30–60 minutes at 80°C.

  • Yield : 88–90% with 99% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (%) E-Factor
Conventional MCR75–856–8 hours998.2
Microwave-Assisted92–9515–20 minutes98–992.1
PTC-Optimized88–9030–60 minutes993.4

E-Factor = (Mass of waste)/(Mass of product); lower values denote greener processes.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O methoxy).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.20 (m, 4H, Ar-H), 6.85 (s, 2H, dimethoxyphenyl), 3.85 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃), 2.70–1.90 (m, 8H, cyclohexane).

  • MS (ESI+) : m/z 459.2 [M+H]⁺.

Challenges and Optimization Opportunities

Byproduct Formation

  • Issue : Dimedone dimerization under prolonged heating.

  • Mitigation : Lower reaction temperatures (70°C) with MWI.

Solvent Recovery

  • Opportunity : Ethanol/water mixtures allow distillation reuse, reducing E-factors by 30% .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Overview

6-(3,4-Dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic compound belonging to the triazoloquinazoline class. Its unique tricyclic structure, characterized by a triazole ring fused with a quinazoline ring system, contributes to its potential biological activities. The molecular formula is C24H24N4O3C_{24}H_{24}N_{4}O_{3} with a molecular weight of approximately 416.5 g/mol.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Initial findings indicate that this compound may interact with proteins involved in cancer progression. Further research is needed to elucidate specific mechanisms of action and efficacy against various cancer cell lines.
  • Antimicrobial Properties : Compounds within the triazoloquinazoline class have demonstrated significant antimicrobial activity against a variety of bacterial strains. In vitro studies are ongoing to determine the minimum inhibitory concentration (MIC) and effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the compound's interactions with biological targets. Notable areas of investigation include:

  • Binding Affinity : Research is focused on how this compound binds to specific receptors or proteins that play a role in disease pathways.
  • Mechanisms of Action : Understanding the biochemical pathways influenced by this compound can lead to insights into its therapeutic potential.

Case Studies and Research Findings

Several case studies have explored the applications of this compound in various therapeutic contexts:

  • Antitumor Studies : In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the chemical structure could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of the target compound include:

Compound Name Substituents (6-position / 9-position) Molecular Weight logP Melting Point (°C) Yield (%) Key References
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 4-methoxyphenyl / phenyl 345.38 3.12* N/A N/A
9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 2,5-dimethoxyphenyl / dimethyl 368.41 3.45* N/A N/A
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one dimethyl / 2-chlorophenyl 328.80 3.34 >300 58.6–69.5
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one unsubstituted / 4-hydroxyphenyl 294.30 2.78* 230–231 69.5

Notes:

  • *logP values estimated via analogous compounds.
  • The target compound’s 3,4-dimethoxyphenyl group likely increases hydrophobicity (logP ~3.5–3.8) compared to mono-methoxy or hydroxylated analogs .

Physicochemical and Pharmacological Insights

  • Solubility : Chlorophenyl and dimethyl-substituted analogs exhibit low aqueous solubility (logSw = -3.47) due to high hydrophobicity, whereas hydroxylated derivatives (logSw ≈ -2.5) show moderate improvement . The target compound’s 3,4-dimethoxyphenyl group may further reduce solubility.

Biological Activity

6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic compound belonging to the triazoloquinazoline class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C24_{24}H24_{24}N4_{4}O3_{3}
  • Molecular Weight: 416.5 g/mol
  • IUPAC Name: 6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

The compound features a complex tricyclic structure comprising a triazole ring fused with a quinazoline ring system. The presence of methoxy and methyl substituents enhances its chemical reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazolines. While specific data on this compound is limited, related compounds in the class have demonstrated significant antiproliferative effects against various cancer cell lines.

Compound Cell Line IC50_{50} (µM) Mechanism of Action
Triazoloquinazoline AHCT1160.43Induces apoptosis and inhibits proliferation
Triazoloquinazoline BMCF-71.5Arrests cell cycle at G0/G1 phase
Triazoloquinazoline CHT-290.65Increases ROS levels leading to apoptosis

The compound's mechanism of action may involve the induction of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and apoptosis in cancer cells. For instance, derivatives containing the triazole moiety have been shown to enhance ROS levels and decrease mitochondrial membrane potential in cancer cell lines .

Other Biological Activities

Beyond anticancer effects, triazoloquinazolines have been explored for their activity against other biological targets:

  • Antimicrobial Activity: Some derivatives have shown promise against bacterial strains and fungi.
  • Anti-inflammatory Effects: Compounds within this class may inhibit inflammatory pathways by modulating cytokine release.

Case Studies

  • Study on Antiproliferative Activity:
    A study synthesized various triazoloquinazoline derivatives and evaluated their antiproliferative activity against human cancer cell lines such as K562 and MCF-7. Results indicated that certain derivatives exhibited IC50_{50} values as low as 0.6 µM against MCF-7 cells, suggesting strong potential for further development .
  • Mechanistic Insights:
    Research focusing on a related triazole compound revealed that it inhibited NF-kB activation by preventing p65 phosphorylation and increasing IkBα levels. This mechanism is critical in reducing cancer cell migration and proliferation .

Q & A

Q. What are the standard synthetic routes for preparing 6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-tetrahydrotriazoloquinazolinone derivatives?

The synthesis typically involves multi-step reactions starting with condensation of substituted amines and carbonyl precursors. For example:

  • Step 1 : Cyclocondensation of 1,2,4-triazol-5-amine with cyclohexanone derivatives under acidic reflux (acetic acid) to form the triazoloquinazolinone core .
  • Step 2 : Introduction of aryl substituents (e.g., 3,4-dimethoxyphenyl and 2-methylphenyl groups) via nucleophilic aromatic substitution or Suzuki coupling .
  • Step 3 : Final purification via recrystallization or column chromatography. Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For instance, methoxy protons appear as singlets at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR : Peaks at 1680–1700 cm1^{-1} indicate the carbonyl group, and 1250–1280 cm1^{-1} confirm C-O stretching in methoxy groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 446.18 for C25_{25}H26_{26}N4_4O3_3) .

Q. What preliminary biological assays are used to screen its activity?

Initial screening often includes:

  • Antimicrobial : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values, often showing enhanced activity with electron-withdrawing substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Critical factors include:

  • Catalyst Selection : Heterogeneous catalysts (e.g., NGPU) improve yields by 15–20% over uncatalyzed reactions, as shown in comparative studies .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time to 2–4 hours vs. 8–12 hours conventionally .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Groups : 3,4-Dimethoxy substitution increases lipophilicity (logP ~2.8), enhancing membrane permeability and antimicrobial activity .
  • Aryl Substituents : 2-Methylphenyl groups improve steric fit in enzyme active sites (e.g., 14α-demethylase in fungi), as confirmed by molecular docking (binding energy: −8.2 kcal/mol) .
  • Sulfur-Containing Groups : Ethylsulfanyl moieties enhance oxidative stability compared to methylthio analogs, reducing metabolic degradation .

Q. How to resolve contradictions in spectral data interpretation?

Common strategies:

  • Multi-Technique Correlation : Combine 1^1H-13^13C HSQC and NOESY to distinguish overlapping aromatic signals .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts within <0.3 ppm deviation from experimental data .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for related triazoloquinazolinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.